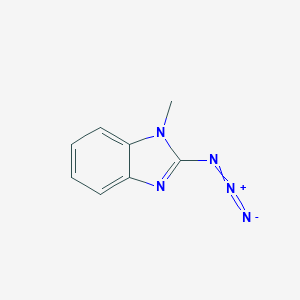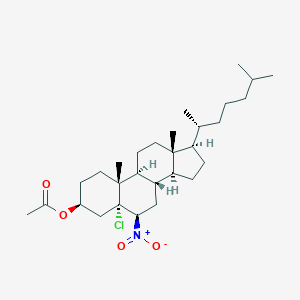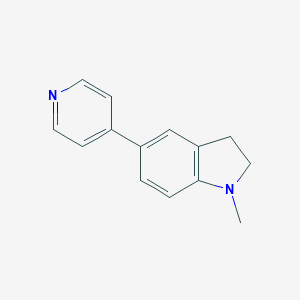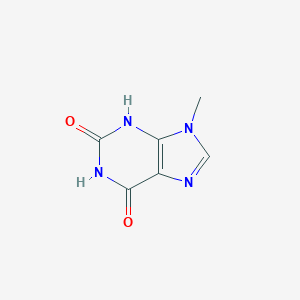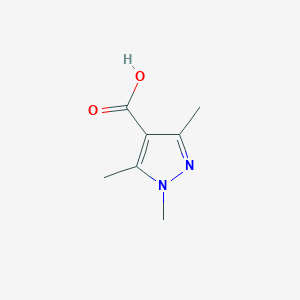
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (TMPCA) is an organic compound that is widely used in scientific research. It is a versatile molecule with a variety of applications in biochemistry, physiology, and medicine. Its structure allows for a wide range of chemical reactions, making it an ideal compound for research. TMPCA has been found to have numerous biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Pyrazole Carboxylic Acid Derivatives: Synthesis and Applications
Pyrazole carboxylic acid derivatives, including 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, are pivotal in heterocyclic chemistry due to their extensive biological activities. These compounds have been identified for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis methods and biological applications are extensively reviewed, highlighting their importance as scaffold structures in medicinal chemistry. These derivatives serve as a foundation for developing various biologically active compounds, underscoring their significance in drug discovery and pharmaceutical research (Cetin, 2020).
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds, such as this compound, is further enriched through the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The reactivity of such derivatives makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds and dyes, demonstrating their versatility in chemical synthesis and applications in various fields (Gomaa & Ali, 2020).
Anticancer Applications
The Knoevenagel condensation reaction, involving compounds like this compound, has been instrumental in developing anticancer agents. This reaction facilitates the generation of α, β-unsaturated ketones/carboxylic acids, leading to a library of chemical compounds exhibiting remarkable anticancer activity. Such compounds have been successful in targeting various cancer-related biological markers, showcasing their potential in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Synthesis and Bioevaluation
The synthesis of pyrazole derivatives, including the focus compound, under various conditions has revealed their potential physical and chemical properties. These compounds have shown significant biological activities, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant effects. Their versatile synthetic strategies and biological activities underscore their importance in agricultural and pharmaceutical research (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It has been used as an electrode in electrocatalytic oxidation , suggesting that it may interact with its targets through redox reactions. More studies are required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
Given its use in electrocatalytic oxidation , it may be involved in redox reactions and related pathways
Result of Action
As it has been used in electrocatalytic oxidation , it may influence redox reactions at the molecular level. More research is needed to describe these effects in detail.
Propiedades
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOGQJFLIPRBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353049 |
Source


|
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125-29-7 |
Source


|
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)


